molecular formula C24H28N4O3 B609140 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline CAS No. 1448895-09-7

2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline

Cat. No. B609140
M. Wt: 420.5
InChI Key: SWEOAXMICIJCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline”, also known as ML314, is a compound with the molecular formula C24H28N4O3 . It has a molecular weight of 420.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a quinazoline core, a piperazine ring, and methoxyphenyl and cyclopropyl groups . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 420.5 g/mol, an XLogP3-AA of 4.1, and a topological polar surface area of 60 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds .

Scientific Research Applications

Application

ML314 has been used in scientific research to study the neurotensin-1 receptor (NTS1). Neurotensin is a peptide that functions as a neurotransmitter in the brain, and the NTS1 receptor is one of the receptors that it binds to. By acting as an agonist for this receptor, ML314 can help researchers to understand the role of neurotensin and its receptors in the brain.

Method of Application

ML314 is typically dissolved in DMSO at a concentration of 20 mg/mL for use in experiments . The specific concentration used, and the method of application, would depend on the exact nature of the experiment being conducted.

Antiviral Activity

Indole derivatives, which include compounds similar to the one you mentioned, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . While the specific anti-inflammatory applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . While the specific anticancer applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.

Antiviral Activity

Indole derivatives, which include compounds similar to the one you mentioned, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-HIV Activity

Indole derivatives have also been studied for their potential anti-HIV properties . While the specific anti-HIV applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This means they have the potential to protect cells from damage caused by harmful free radicals. Again, while the specific antioxidant applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.

properties

IUPAC Name

2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOAXMICIJCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline

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